5-Chloro-4-ethyl-2-nitrobenzenesulfonic acid is an organic compound with the chemical formula and a molecular mass of 265.67 g/mol. It is classified under benzenesulfonic acids and is recognized for its various applications in chemical synthesis and as an intermediate in organic chemistry. The compound's CAS Registry Number is 67892-44-8, which is used for identification in chemical databases .
The synthesis of 5-Chloro-4-ethyl-2-nitrobenzenesulfonic acid typically involves multi-step reactions starting from simpler aromatic compounds. Common methods include:
These methods require careful control of reaction conditions, including temperature and concentration, to achieve high yields and selectivity for the desired product.
The synthesis can be optimized through techniques such as:
The molecular structure of 5-Chloro-4-ethyl-2-nitrobenzenesulfonic acid features a benzene ring substituted with a chlorine atom, an ethyl group, a nitro group, and a sulfonic acid group. The structural representation includes:
InChI=1S/C8H8ClNO5S/c1-2-5-3-7(10(11)12)8(4-6(5)9)16(13,14)15/h3-4H,2H2,1H3,(H,13,14,15)
S(=O)(=O)(O)C1=C(N(=O)=O)C=C(CC)C(Cl)=C1
This structure indicates that the compound has both electron-withdrawing (nitro and sulfonic acid groups) and electron-donating (ethyl group) substituents .
Key molecular data include:
5-Chloro-4-ethyl-2-nitrobenzenesulfonic acid participates in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific conditions such as pH control and temperature regulation to ensure desired outcomes and minimize byproducts .
The mechanism of action for 5-Chloro-4-ethyl-2-nitrobenzenesulfonic acid primarily revolves around its reactivity as an electrophile or nucleophile in organic synthesis:
Data regarding reaction kinetics and mechanisms are often derived from experimental studies focusing on similar benzenesulfonic acids .
The physical properties of 5-Chloro-4-ethyl-2-nitrobenzenesulfonic acid include:
Chemical properties include:
Relevant data regarding these properties can be sourced from safety data sheets and chemical databases .
5-Chloro-4-ethyl-2-nitrobenzenesulfonic acid is utilized in various scientific applications:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: